6-Chloro-N-quinolin-3-yl-nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives, which are characterized by the presence of a quinoline moiety. This compound has garnered interest due to its potential pharmacological applications, particularly in antimicrobial and antifungal activities. The presence of both the chloro and quinoline groups enhances its biological activity and specificity.
The synthesis of 6-Chloro-N-quinolin-3-yl-nicotinamide can be traced back to various research studies focused on nicotinamide derivatives and their biological properties. Notably, compounds in this category have been synthesized using different methodologies, often involving reactions with quinoline derivatives and nicotinic acid or its derivatives .
6-Chloro-N-quinolin-3-yl-nicotinamide is classified as a nicotinamide derivative with a halogenated quinoline structure. Its classification is significant in medicinal chemistry, where such compounds are evaluated for their therapeutic potential against various pathogens.
The synthesis of 6-Chloro-N-quinolin-3-yl-nicotinamide typically involves several key steps:
For example, one method involves the use of thionyl chloride for the chlorination of quinoline intermediates followed by acylation with nicotinic acid derivatives in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction . The reaction conditions typically include controlled temperatures and inert atmospheres to prevent degradation of sensitive functional groups.
The molecular structure of 6-Chloro-N-quinolin-3-yl-nicotinamide features:
The molecular formula for 6-Chloro-N-quinolin-3-yl-nicotinamide is , with a molecular weight of approximately 232.67 g/mol. The compound's structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The primary chemical reactions involving 6-Chloro-N-quinolin-3-yl-nicotinamide include:
The stability and reactivity of this compound can be influenced by environmental factors such as pH and solvent choice during reactions. For instance, reactions conducted in polar aprotic solvents tend to yield higher efficiencies due to better solvation of reactants .
The mechanism of action for 6-Chloro-N-quinolin-3-yl-nicotinamide involves interactions at the cellular level where it may inhibit specific enzymes or pathways critical for microbial survival. The quinoline structure is known for its ability to intercalate into DNA or inhibit topoisomerases, leading to disruptions in nucleic acid synthesis.
Studies have shown that similar compounds exhibit antimicrobial activity by targeting bacterial cell division processes or interfering with metabolic pathways essential for pathogen survival .
Relevant analyses such as infrared spectroscopy (IR) can provide insights into functional groups present in the compound, while NMR can confirm structural integrity .
6-Chloro-N-quinolin-3-yl-nicotinamide has potential applications in:
The synthesis of 6-chloro-N-quinolin-3-yl-nicotinamide derivatives typically employs sequential heterocyclic coupling and functionalization reactions. A representative protocol involves:
Table 1: Representative Synthetic Protocol for 6-Chloro-N-(quinolin-3-yl)nicotinamide
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
Quinoline formation | Friedländer condensation | PTSA, 120°C, 8h | 75–82 |
Chlorination | EAS | SO₂Cl₂, DCE, 0°C, 2h | 85–90 |
Amidation | Schotten-Baumann | 6-Cl-nicotinoyl chloride, NaOH, THF/H₂O | 70–78 |
Acylation efficiency hinges on activating the nicotinic acid carbonyl group. Key methods include:
Regioselective chlorination at C6 of quinoline exploits electron density gradients:
Systematic modification of the quinoline ring identifies critical pharmacophoric elements:
Table 2: SAR of Quinoline Modifications in 6-Chloro-N-quinolin-3-yl-nicotinamide Analogues
Quinoline Substituent | Position | Effect on VEGFR-2 IC₅₀ | Effect on Antifungal EC₅₀ | Key Interactions |
---|---|---|---|---|
-Cl | 6 | 77 nM (VEGFR-2) [7] | 1.96 mg/L (CDM) [1] | Hydrophobic pocket occupancy |
-OCH₃ | 7 | IC₅₀ >10 µM [7] | 8.31 mg/L [1] | Steric clash in hinge region |
-CN | 5 | 0.11 µM (HCT-116) [7] | Not tested | H-bond acceptor with Lys868 |
-CF₃ | 8 | 3.2 µM [9] | 34.29 mg/L [1] | Enhanced π-stacking |
Key SAR trends:
Optimization focuses on improving target binding and pharmacokinetics:1. Bioisosteric Replacement:- Quinoline → Benzothienoquinoline (TNKS IC₅₀ = 21 nM) enhances π-stacking in the NI pocket [9].- Nicotinamide → Benzo[4,5]thieno[3,2-d]pyrimidin-4-one (compound 23) improves TNKS-1 inhibition (IC₅₀ = 21 nM) via additional H-bond with Gly1032 [9].2. Alkyl Spacer Engineering:- C5-linked derivatives (e.g., cyclopentaquinoline 3e) enhance AChE inhibition (IC₅₀ = 67 nM) by penetrating the catalytic anionic site (CAS) [5].3. Steric Effects:- ortho-tert-butylphenyl (compound 23) increases TNKS selectivity (>100-fold vs. PARP1) by occupying a hydrophobic subpocket [9].
Table 3: Optimized Derivatives of 6-Chloro-N-quinolin-3-yl-nicotinamide
Compound | Structural Modification | Biological Target | Potency | Selectivity Enhancement |
---|---|---|---|---|
4f [1] | 5,6-Dichloro-pyridine | Cucumber downy mildew | EC₅₀ = 1.96 mg/L | >10× vs. flumorph |
8 [7] | C5-CN quinoline | VEGFR-2 | IC₅₀ = 77.02 nM | 9.4× caspase-8 induction |
23 [9] | Benzo[4,5]thienopyrimidinone | TNKS-1/2 | IC₅₀ = 21/29 nM | >100× vs. PARP-1 |
3e [5] | Cyclopentaquinoline-alkyl linker | AChE | IC₅₀ = 67 nM | 3.5× vs. hepatotoxicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7